![molecular formula C17H14ClF2NO3 B2385461 [2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,6-difluorobenzoate CAS No. 1295563-68-6](/img/structure/B2385461.png)
[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,6-difluorobenzoate
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Description
Scientific Research Applications
- Ch-diisoQ belongs to the class of organic semiconductors. These materials exhibit interesting optical properties due to their π-conjugated electron systems. Researchers have explored Ch-diisoQ for applications in gas sensors, thin-film transistors, and photovoltaic cells .
- Ch-diisoQ’s nonlinear behavior makes it valuable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
- The grain size of Ch-diisoQ films increases with annealing, impacting their optical band gap and other constants .
- The thermal evaporation technique ensures the appropriate film structure, as confirmed by FTIR spectra .
- Ch-diisoQ’s properties are influenced by the presence of these groups, providing insights for tailored applications .
Organic Semiconductors and Molecular Electronics
Nonlinear Optical Properties
Thin Film Technology
Dielectric Relaxation and AC Conductivity
Chlorophenyl Substitution Group Effects
Chemical Synthesis and Intermediates
properties
IUPAC Name |
[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] 2,6-difluorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF2NO3/c18-12-6-4-11(5-7-12)8-9-21-15(22)10-24-17(23)16-13(19)2-1-3-14(16)20/h1-7H,8-10H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRQHFVIMSBAFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)OCC(=O)NCCC2=CC=C(C=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,6-difluorobenzoate |
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